molecular formula C15H21NO3 B310876 Ethyl 3-[(2-ethylbutanoyl)amino]benzoate

Ethyl 3-[(2-ethylbutanoyl)amino]benzoate

Cat. No.: B310876
M. Wt: 263.33 g/mol
InChI Key: XDDOBXVRLJKKBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(2-ethylbutanoyl)amino]benzoate is an organic compound featuring a benzoate ester core substituted at the 3-position with a (2-ethylbutanoyl)amino group. Its structure comprises an ethyl ester group (C₆H₅COOEt) and a branched aliphatic amide moiety (2-ethylbutanoyl). This compound is part of a broader class of benzoate derivatives, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

ethyl 3-(2-ethylbutanoylamino)benzoate

InChI

InChI=1S/C15H21NO3/c1-4-11(5-2)14(17)16-13-9-7-8-12(10-13)15(18)19-6-3/h7-11H,4-6H2,1-3H3,(H,16,17)

InChI Key

XDDOBXVRLJKKBZ-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)OCC

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 3-[(2-ethylbutanoyl)amino]benzoate can be contextualized by comparing it to analogous benzoate derivatives. Key differences in substituents, synthesis routes, and bioactivity are highlighted below.

Structural Analogues and Substituent Effects

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Substituent/Functional Group Molecular Formula Key Properties/Applications Reference
This compound 3-(2-ethylbutanoylamino) C₁₅H₂₁NO₃ Potential antimicrobial activity*
Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate (I-6501) 4-(alkylthio) with isoxazole moiety C₁₈H₂₃N₂O₃S Not specified; likely kinase inhibitor
Ethyl 4-(3-(1,3-dioxo-3,4-dihydroisoquinolin-2-yl)propoxy)benzoate (I-6702) 4-(alkoxy) with isoquinoline-dione C₂₁H₁₉NO₅ Anticancer candidate
Ethyl 3-((chloroacetyl)amino)methyl-4-methylbenzoate 3-(chloroacetamidomethyl)-4-methyl C₁₃H₁₆ClNO₃ Intermediate in drug synthesis
Ethyl 4-[[2-(thienopyrimidinyl)sulfanyl]acetyl]amino]benzoate 4-(thienopyrimidine-sulfanyl acetyl) C₂₄H₂₃N₃O₄S₂ Kinase inhibition (hypothetical)
2-(Ethyl(3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate Trichloromethyl and ethylaminoethyl groups C₁₉H₂₁Cl₃NO₂ Agrochemical applications

Notes:

  • Biological Activity: Compounds like I-6702 (isoquinoline-dione) and I-6501 (isoxazole) are designed for targeted biological interactions, such as kinase inhibition, whereas this compound’s branched aliphatic chain may enhance lipophilicity, favoring antimicrobial activity .

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